Fenclorac

Inflammation Anti-inflammatory ED50

Fenclorac is a mechanistically distinct NSAID for research protocols requiring predictable kinetics. Unlike indomethacin's non-competitive, time-dependent binding, Fenclorac acts as a competitive, reversible COX inhibitor — 10x more potent in vitro. This enables classic washout and competition assays. With an ED50 of 7.9 mg/kg in rat paw edema and an exceptional antipyretic potency (77x aspirin), it benchmarks precisely between ibuprofen and indomethacin. Its superior GI safety — minimal blood loss even at 32 mg/kg versus severe bleeding with 15 mg/kg indomethacin — makes it essential for chronic studies where animal welfare and data integrity are non-negotiable.

Molecular Formula C14H16Cl2O2
Molecular Weight 287.2 g/mol
CAS No. 36616-52-1
Cat. No. B1672496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenclorac
CAS36616-52-1
Synonymsalpha-m-dichloro-p-cyclohexylphenylacetic acid diethylammonium salt
fenclorac
fenclorac, (+-)-isome
Molecular FormulaC14H16Cl2O2
Molecular Weight287.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)Cl)Cl
InChIInChI=1S/C14H16Cl2O2/c15-12-8-10(13(16)14(17)18)6-7-11(12)9-4-2-1-3-5-9/h6-9,13H,1-5H2,(H,17,18)
InChIKeyGXEUNRBWEAIPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fenclorac (CAS 36616-52-1): Procurement-Grade Specifications and Class Identity for Research NSAID Selection


Fenclorac (α,m-dichloro-p-cyclohexylphenylacetic acid) is a nonsteroidal anti-inflammatory drug (NSAID) of the acetic acid derivative class, characterized by the molecular formula C14H16Cl2O2 and a molecular weight of 287.18 g/mol [1]. It exists as a racemic mixture with defined stereochemistry and is often formulated as the diethylammonium salt for enhanced pharmaceutical utility [2]. Fenclorac functions primarily as an inhibitor of prostaglandin synthesis, acting on cyclooxygenase (COX) enzymes both in vitro and in vivo, and is recognized for its potent anti-inflammatory, analgesic, and antipyretic activities in preclinical models [3].

Why In-Class NSAID Substitution Is Not a Straightforward Procurement Decision: The Fenclorac Difference


Assuming functional equivalence among acetic acid-derivative NSAIDs based solely on their shared mechanism of action (COX inhibition) is a significant procurement risk, as critical differentials in potency, enzyme inhibition kinetics, and crucially, gastrointestinal (GI) safety margins exist even between structurally related compounds. Fenclorac exhibits a distinct profile when directly compared to benchmark agents like indomethacin, demonstrating not only divergent in vitro inhibition characteristics (competitive vs. non-competitive and time-dependent vs. reversible kinetics) [1] but also a profoundly more favorable in vivo GI tolerability profile at multiples of its therapeutic dose, a key differentiator from indomethacin [2]. The quantitative evidence presented below validates why Fenclorac must be considered a specific, non-interchangeable chemical entity for scientific research applications requiring a defined efficacy-to-safety ratio [3].

Quantitative Differentiation of Fenclorac: Comparative Efficacy and Safety Data vs. Key NSAID Analogs


Comparative Anti-Inflammatory Potency: Fenclorac vs. Aspirin, Phenylbutazone, Ibuprofen, and Indomethacin in the Rat Carrageenan Paw Edema Model

In the standardized rat carrageenan paw edema assay, a model of acute inflammation, Fenclorac demonstrated an ED50 of 7.9 mg/kg with a duration of action spanning 18-22 hours [1]. Direct comparative testing against a panel of NSAID standards revealed a differentiated potency spectrum. Fenclorac's anti-inflammatory potency was determined to be 13 times that of aspirin, 3.4 times that of phenylbutazone, and 3 times that of ibuprofen, while being 0.3 times as potent as indomethacin [1]. These quantitative multipliers provide a clear, rank-order potency profile that is essential for accurate dose selection and cross-study calibration when substituting or comparing Fenclorac with other NSAIDs in preclinical inflammation research.

Inflammation Anti-inflammatory ED50

Antipyretic Efficacy: Fenclorac Exhibits Superior Fever-Reducing Potency Over Aspirin and Indomethacin in a Hyperthermic Rat Model

In a yeast-induced hyperthermia model in rats, Fenclorac demonstrated a remarkable antipyretic effect, proving to be 77 times more potent than aspirin and more than twice as potent as indomethacin in reducing elevated body temperature [1]. Notably, unlike some agents that cause hypothermia, Fenclorac did not affect normal body temperatures, indicating a targeted effect on pathological fever states rather than a general disruption of thermoregulation [1]. This specific antipyretic advantage over indomethacin is a key differentiator for studies focused on the central and peripheral mechanisms of fever.

Fever Antipyretic NSAID

In Vitro Enzyme Inhibition: Fenclorac is a 10-Fold More Potent and Reversible Inhibitor of Prostaglandin Synthetase than Indomethacin

In an in vitro assay using bovine seminal vesicle microsomes, a standard system for measuring prostaglandin synthetase (COX) activity, Fenclorac was found to be ten times more active than indomethacin as an inhibitor [1]. Crucially, the kinetic mechanism of inhibition differed markedly between the two drugs. Fenclorac acted as a competitive, reversible inhibitor whose activity was not dependent on preincubation time with the enzyme. In contrast, indomethacin exhibited time-dependent, non-competitive inhibition that was not readily reversible by dilution [1]. This fundamental difference in the molecular interaction with the COX enzyme suggests a distinct pharmacodynamic profile that cannot be extrapolated from indomethacin data.

Prostaglandin Cyclooxygenase Enzyme kinetics

Gastrointestinal Safety Profile: Fenclorac Causes Minimal GI Blood Loss Compared to Indomethacin's Pronounced and Sustained Effect

The gastrointestinal (GI) tolerability of Fenclorac was directly compared to that of indomethacin using a 51Cr-labeled erythrocyte fecal blood loss assay in rats. At twice the therapeutic ED50 dose, indomethacin-treated rats exhibited significant GI blood loss, whereas no such increase was observed in Fenclorac-treated animals [1]. Furthermore, at a higher dose of 32 mg/kg, Fenclorac induced only a marginal and transient increase in GI blood loss. In stark contrast, indomethacin at a lower dose of 15 mg/kg caused a pronounced and sustained elevation in GI blood loss that persisted for at least 12 days following a single dose [2]. This quantitative difference in the magnitude and duration of GI injury is a critical safety differentiator.

Gastrointestinal toxicity Safety pharmacology NSAID

Optimal Research and Development Applications for Fenclorac Based on Its Comparative Performance


Preclinical In Vivo Models of Acute Inflammation Requiring a Defined NSAID Efficacy Window

Fenclorac is ideally suited for use in the rat carrageenan paw edema model and similar acute inflammation assays where its ED50 of 7.9 mg/kg and 18-22 hour duration of action provide a well-characterized and reproducible response window [1]. Its intermediate potency, positioned between ibuprofen and indomethacin, allows for direct benchmarking against multiple reference NSAIDs within a single study [1]. The quantitative potency multipliers (e.g., 3x ibuprofen, 13x aspirin) provide a clear framework for dose selection and cross-study comparisons, making Fenclorac a valuable standard for validating new anti-inflammatory agents or mechanisms.

Fever and Thermoregulation Studies Requiring a Potent, Non-Hypothermic Antipyretic

For research focused on the pathophysiology of fever, Fenclorac is a superior choice due to its exceptional antipyretic potency, which is 77 times that of aspirin and more than twice that of indomethacin in a rat hyperthermia model [1]. Its lack of effect on normal body temperature is a critical attribute for experimental designs aimed at specifically mitigating pyrogen-induced temperature elevation without confounding the model with drug-induced hypothermia [1]. This makes Fenclorac a highly selective and potent tool for dissecting the central and peripheral mechanisms of fever generation and resolution.

In Vitro Mechanistic Studies of Cyclooxygenase (COX) Enzyme Inhibition Kinetics

Fenclorac's distinct in vitro kinetic profile—competitive, reversible inhibition of prostaglandin synthetase that is 10-fold more potent than indomethacin—makes it an essential compound for enzyme inhibition studies [1]. Unlike the time-dependent and essentially irreversible binding of indomethacin, Fenclorac's reversible mechanism allows for classic kinetic analyses, including washout and competition assays [1]. This property is invaluable for researchers investigating the fundamental molecular pharmacology of NSAID-enzyme interactions, structure-activity relationships, or developing novel COX inhibitors with desired binding kinetics.

Longitudinal In Vivo Studies Where Minimizing Gastrointestinal Confounds is Critical

In any preclinical protocol involving repeated or chronic NSAID administration, gastrointestinal (GI) toxicity is a major confounding variable and welfare concern. Fenclorac's demonstrated superior GI safety profile, characterized by minimal and transient blood loss even at 32 mg/kg compared to the severe and sustained bleeding caused by 15 mg/kg indomethacin [1], makes it the preferred NSAID for long-term studies [2]. This includes research in chronic arthritis models, long-term pain studies, and any protocol where maintaining normal gut physiology and minimizing animal distress is paramount to obtaining reliable, unbiased data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenclorac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.